molecular formula C25H21BrN4O2S B11702739 ethyl 3'-(4-bromophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

ethyl 3'-(4-bromophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

Cat. No.: B11702739
M. Wt: 521.4 g/mol
InChI Key: TUQJYDTXGBYOPJ-UHFFFAOYSA-N
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Description

Ethyl 3’-(4-bromophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a phthalazine ring fused with a thiadiazole ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3’-(4-bromophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Scientific Research Applications

Ethyl 3’-(4-bromophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3’-(4-bromophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3’-(4-bromophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity in targeting biological molecules .

Properties

Molecular Formula

C25H21BrN4O2S

Molecular Weight

521.4 g/mol

IUPAC Name

ethyl 4-(4-bromophenyl)-4'-methyl-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate

InChI

InChI=1S/C25H21BrN4O2S/c1-3-32-24(31)23-28-30(20-15-13-18(26)14-16-20)25(33-23)22-12-8-7-11-21(22)17(2)27-29(25)19-9-5-4-6-10-19/h4-16H,3H2,1-2H3

InChI Key

TUQJYDTXGBYOPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C)C5=CC=C(C=C5)Br

Origin of Product

United States

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